![molecular formula C14H17FN2O2S2 B2972953 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide CAS No. 946248-86-8](/img/structure/B2972953.png)

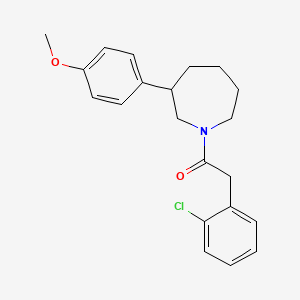

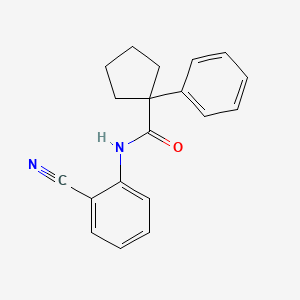

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are widely used in medicine for their antibacterial properties .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Selective Discrimination of Thiophenols

Sulfonamide derivatives have been utilized in the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. This application is significant in chemical, biological, and environmental sciences for detecting toxic benzenethiols and biologically active aliphatic thiols. A study by Wang et al. (2012) describes a new design of a fluorescent probe that demonstrates high sensitivity and selectivity with a detection limit of 20 nM, showcasing its potential for environmental and biological sensing applications (Wang et al., 2012).

Binding Study with Bovine Serum Albumin

Another research avenue for sulfonamide derivatives is their interaction with proteins, as studied by Jun et al. (1971). They utilized a fluorescent probe technique to investigate the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin, demonstrating the potential of sulfonamides in understanding the nature of protein-ligand interactions (Jun et al., 1971).

Development of Fluorescent Molecular Probes

Sulfonamide compounds have been synthesized for use as fluorescent solvatochromic dyes, as detailed by Diwu et al. (1997). These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Application in Glaucoma Treatment

In medicinal chemistry, sulfonamide derivatives have been investigated for their inhibitory properties against carbonic anhydrase isozymes, with potential applications in treating glaucoma. Mincione et al. (2005) synthesized a series of thioureido-substituted sulfonamides showing promising results in reducing elevated intraocular pressure in a rabbit model of glaucoma, indicating the therapeutic potential of sulfonamide derivatives (Mincione et al., 2005).

Synthesis of Sulfenyl-substituted Sulfonium Ylides

Sulfonamide compounds have also been explored in the synthesis of sulfenyl-substituted sulfonium ylides, demonstrating their utility in organic synthesis and chemical transformations. Hayasi and Nozaki (1972) provided insights into the preparation and decomposition of these compounds, highlighting the versatility of sulfonamides in facilitating complex chemical reactions (Hayasi & Nozaki, 1972).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2S2/c1-17(2)14(11-6-7-20-10-11)9-16-21(18,19)13-5-3-4-12(15)8-13/h3-8,10,14,16H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLJOZAWECVUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-4-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2972871.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2972872.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B2972877.png)

![1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2972879.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2972886.png)

![2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2972888.png)

![N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2972889.png)